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molecular formula C5H10N2OS B8328711 1-Acetyl-2,3-dimethyl-isothiourea

1-Acetyl-2,3-dimethyl-isothiourea

Cat. No. B8328711
M. Wt: 146.21 g/mol
InChI Key: PVKRWJPHLLQPAW-UHFFFAOYSA-N
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Patent
US07790747B2

Procedure details

To a solution of 1,1-diacetyl-2,3-dimethyl-isothiourea (0.17 g, 0.90 mmol) in MeOH (10 ml) was added K2CO3 (250 mg, 1.81 mmol) and the reaction stirred at room temperature for 1.5 h. The mixture was concentrated, diluted with CH2Cl2 (25 ml) and water (20 ml) and the aqueous layer was extracted with CH2Cl2 (2×10 ml), dried (Na2SO4) and concentrated to afford 1-acetyl-2,3-dimethyl-isothiourea (112 mg, 85%) as a white solid. 1H NMR (CDCl3) δ 2.10 (s, 3H), 2.43 (s, 3H), 2.93 (s, 3H).
Name
1,1-diacetyl-2,3-dimethyl-isothiourea
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4](C(=O)C)[C:5](=[N:8][CH3:9])[S:6][CH3:7])(=[O:3])[CH3:2].C([O-])([O-])=O.[K+].[K+]>CO>[C:1]([NH:4][C:5](=[N:8][CH3:9])[S:6][CH3:7])(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
1,1-diacetyl-2,3-dimethyl-isothiourea
Quantity
0.17 g
Type
reactant
Smiles
C(C)(=O)N(C(SC)=NC)C(C)=O
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (25 ml) and water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)NC(SC)=NC
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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